molecular formula C17H14O5S B11429698 8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B11429698
M. Wt: 330.4 g/mol
InChI Key: PHLHCRGAWUDTEH-UHFFFAOYSA-N
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Description

8-Methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced pharmaceutical and medicinal chemistry research. The coumarin (2H-chromen-2-one) scaffold is a privileged structure in drug discovery, known for its wide range of biological activities and ability to interact with diverse enzymatic targets . This compound is functionally engineered with key substituents: an 8-methoxy group and a 3-[(4-methylphenyl)sulfonyl] moiety. These modifications are intended to enhance its potential as a multi-target agent, particularly in the investigation of neurodegenerative diseases and oncology. Researchers can leverage this compound as a core template for developing novel inhibitors. Its structure is amenable for probing targets such as monoamine oxidases (MAO), cholinesterases (ChE), and aromatase, which are critical in the pathophysiology of conditions like Alzheimer's disease and hormone-dependent cancers . Furthermore, the sulfonyl group at the 3-position provides a versatile handle for further chemical modification and for exploring protein-ligand interactions, while the methoxy group can influence the molecule's electronic properties and bioavailability. This makes it a valuable chemical probe for studying structure-activity relationships (SAR) and for the synthesis of more complex hybrid molecules aimed at multifactorial diseases . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H14O5S

Molecular Weight

330.4 g/mol

IUPAC Name

8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-one

InChI

InChI=1S/C17H14O5S/c1-11-6-8-13(9-7-11)23(19,20)15-10-12-4-3-5-14(21-2)16(12)22-17(15)18/h3-10H,1-2H3

InChI Key

PHLHCRGAWUDTEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

  • Salicylaldehyde derivative : 8-Methoxysalicylaldehyde serves as the aromatic precursor, providing the methoxy group at position 8.

  • Active methylene compound : 4-Methylphenylsulfonyl acetonitrile is used to introduce the sulfonyl moiety at position 3.

The reaction proceeds in ethanol with a catalytic system of trihydroxymethylaminomethane (THAM) and hydrochloric acid. The mechanism involves:

  • Enolate formation from 4-methylphenylsulfonyl acetonitrile.

  • Nucleophilic attack on 8-methoxysalicylaldehyde.

  • Cyclization and dehydration to form the coumarin ring.

Optimization and Yield

ParameterConditionYield (%)
CatalystTHAM (20 mol%)85–90
SolventEthanol88
TemperatureReflux (78°C)82
Alternative catalystPiperidine/AcOH75

Ultrasound irradiation (20 kHz, 90% power) reduces reaction time from 7 hours to 40 minutes while maintaining yields above 85%.

Sulfonylation Strategies

Introducing the 4-methylphenyl sulfonyl group at position 3 is critical. Two primary approaches are documented:

Direct Sulfonylation During Coumarin Formation

Using 4-methylphenylsulfonyl acetonitrile in the Knoevenagel condensation eliminates post-cyclization sulfonylation steps. This method ensures regioselectivity and avoids side reactions.

Post-Cyclization Sulfonylation

For pre-formed 3-bromo-8-methoxy-2H-chromen-2-one, nucleophilic substitution with 4-methylbenzenesulfinate under basic conditions (e.g., K₂CO₃ in DMF) achieves sulfonylation:

3-Bromo-8-methoxycoumarin+NaSO2C6H4CH3DMF, 80°CTarget Compound[2][5]\text{3-Bromo-8-methoxycoumarin} + \text{NaSO}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{DMF, 80°C}} \text{Target Compound} \quad

Comparative Analysis

MethodAdvantagesDisadvantages
Direct condensationOne-pot synthesis, high regioselectivityLimited substrate availability
Post-cyclizationFlexibility in sulfonyl groupLower yields (60–70%)

Functional Group Modifications

Methoxy Group Introduction

The 8-methoxy group is typically introduced via O-methylation of 8-hydroxycoumarin precursors. Methylation agents like methyl iodide or dimethyl sulfate in acetone with potassium carbonate yield the methoxy derivative:

8-Hydroxycoumarin+CH3IK2CO38-Methoxycoumarin[4]\text{8-Hydroxycoumarin} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{8-Methoxycoumarin} \quad

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol-water mixtures yield crystals with >95% purity.

Alternative Synthetic Routes

Pechmann Condensation

While less common for sulfonyl-substituted coumarins, the Pechmann condensation combines 8-methoxyresorcinol with β-keto sulfonyl esters. However, this method faces challenges in β-keto sulfonyl ester synthesis, resulting in modest yields (~50%).

Wittig and Suzuki Couplings

Advanced methods employ cross-coupling reactions to attach sulfonyl groups post-cyclization. For example, palladium-catalyzed coupling of 3-bromocoumarin with 4-methylphenylsulfonyl boronic acid achieves moderate success:

3-Bromocoumarin+ArB(OH)2Pd(PPh3)4Target Compound[4]\text{3-Bromocoumarin} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound} \quad

Industrial and Scalability Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Catalyst recycling : THAM recovery via aqueous extraction reduces costs.

  • Solvent selection : Ethanol is preferred over DMF due to lower toxicity.

  • Continuous flow systems : Microreactors enhance heat transfer and reduce reaction times .

Chemical Reactions Analysis

8-Methoxy-3-tosyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the chromen-2-one core, leading to the formation of new compounds.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one. It has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

These findings suggest that the compound may function by inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further development in treating infections. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes required for bacterial growth. Studies have indicated effective activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in various biochemical pathways. This inhibition can alter metabolic processes within cells, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Industrial Applications

In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide or herbicide due to its antimicrobial effects. Its ability to inhibit microbial growth can be leveraged to protect crops from pathogens, thus contributing to agricultural sustainability.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-tosyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Physical and Structural Properties

Compound Name Core Structure Substituents (Position) Melting Point (°C) Key Interactions Source
Target Compound 2H-chromen-2-one 8-OMe, 3-(4-MePhSO₂) Not reported S=O⋯H bonds (predicted)
2-[4-(MeSO₂)phenyl]-4H-chromen-4-one 4H-chromen-4-one 3-(4-MeSO₂Ph) 187 S=O⋯H, π–π stacking
8-Ethoxy-3-(4-MePhSO₂)-2H-chromen-2-one 2H-chromen-2-one 8-OEt, 3-(4-MePhSO₂) Not reported Similar to target compound

Biological Activity

8-Methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by a unique structure that includes a methoxy group and a sulfonyl group attached to a chromen-2-one core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C17H14O5SC_{17}H_{14}O_{5}S, with a molecular weight of 330.4 g/mol. The structural uniqueness of this compound is attributed to its specific substitution pattern, which enhances its reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound's mechanism may involve the inhibition of bacterial enzymes or disruption of cellular membranes, which can lead to cell death. Comparative studies have shown its effectiveness against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans25 μg/mL

These values indicate that the compound possesses significant potential as an antimicrobial agent, making it a candidate for further development in treating infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following mechanisms have been identified:

  • Cell Cycle Arrest : Treatment with this compound resulted in significant accumulation of cells in the pre-G1 phase, indicating apoptosis.
  • Caspase Activation : Increased levels of caspase-3 were observed, suggesting that the compound activates apoptotic pathways .

The following table summarizes findings from key studies on its anticancer effects:

Study Cell Line Concentration (μM) Caspase-3 Activation
Study AHepG27.97-fold increase
Study BMCF-76.15.8-fold increase

These results highlight the compound's ability to modulate critical apoptotic pathways, positioning it as a promising candidate for cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways related to cell survival and apoptosis.

Research using techniques such as molecular docking and surface plasmon resonance has provided insights into these interactions, aiding in the design of more effective derivatives .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in multiple bacterial strains, supporting its use as a potential therapeutic agent against resistant infections.
  • Cancer Cell Apoptosis Induction : In vitro analysis revealed that treatment with varying concentrations led to significant apoptosis in HepG2 cells, with flow cytometry confirming increased early and late apoptotic cells compared to control groups .

Q & A

Q. What are the common synthetic routes for 8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one?

The compound is typically synthesized via sulfonylation of a pre-formed chromenone scaffold. A general approach involves:

Condensation reaction : Formation of the chromenone core (e.g., via Claisen-Schmidt condensation between substituted salicylaldehydes and ketones) .

Sulfonylation : Introduction of the (4-methylphenyl)sulfonyl group using sulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF or ethanol) .

Purification : Recrystallization or column chromatography to isolate the product.
Key intermediates are verified using elemental analysis and spectroscopic methods (IR, ¹H/¹³C NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the chromenone core and sulfonyl substituent positions. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm, while sulfonyl protons are absent due to deshielding .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl (S=O) stretching vibrations .
  • UV-Vis : Chromenone derivatives exhibit strong absorption bands at 250–350 nm due to π→π* transitions in the conjugated system .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure:

Crystallization : Grow high-quality crystals via slow evaporation (e.g., using DMSO/ethanol mixtures).

Data collection : Use a diffractometer (MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 223 K) to minimize thermal motion .

Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor convergence below 0.05 .
Example parameters from similar compounds: Monoclinic space group P21/c with a = 22.37 Å, b = 6.88 Å, c = 15.80 Å, β = 106.06° .

Advanced Questions

Q. How can contradictions in crystallographic data be resolved during refinement?

Contradictions (e.g., high R-factors, anomalous displacement parameters) are addressed by:

Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model twinning ratios .

Anisotropic refinement : Apply ADPs (anisotropic displacement parameters) for non-hydrogen atoms.

Validation tools : Check for overfitting using Rfree and geometry restraints in WinGX .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

Substituent variation : Synthesize analogs with modified sulfonyl or methoxy groups (e.g., replacing -OCH₃ with -NO₂ or halogens) .

Docking studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases or DNA topoisomerases) .

Biological assays : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa or T47D) and correlate activity with electronic/steric properties of substituents .

Q. How is experimental phasing applied to resolve challenging crystal structures?

For low-resolution or twinned

SAD/MAD phasing : Use SHELXC/D/E pipelines with heavy-atom derivatives (e.g., selenium or iodide) .

Automated pipelines : Integrate with programs like PHENIX for phase probability estimation.

Validation : Ensure Fo-Fc maps show no residual density (>3σ) after refinement .

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